Dilauryl thiodipropionate

Thermal stability Food additive Volatility

Oxidative degradation shortens polymer service life and causes food rancidity. DLTDP decomposes hydroperoxides into stable products, providing synergistic stabilization with phenolic antioxidants. • FDA GRAS (21 CFR 182.3280) for direct food use up to 0.02% fat/oil content; EU approved under Regulation (EC) No 1333/2008. • 0.7% weight loss at 200°C/30 min confirms high-temperature processing stability for frying, baking, and extrusion applications. • 250-min oxidation induction time in PAO10 base oil; synergism with alkylated diphenylamines enables reduced additive loading. • Equivalent long-term thermal aging performance to DSTDP in 20:80 phenol:thioester blends at 150°C, per melt flow rate and carbonyl index retention studies.

Molecular Formula C30H58O4S
Molecular Weight 514.8 g/mol
CAS No. 115628-90-5
Cat. No. B170369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilauryl thiodipropionate
CAS115628-90-5
Synonymspropanoic acid 3,3'-thiobis(didodecyl) ester
PTDE
Molecular FormulaC30H58O4S
Molecular Weight514.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
InChIInChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
InChIKeyGHKOFFNLGXMVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 2.5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents
In water, 2.2X10-7 mg/L at 25 °C (est)

Dilauryl Thiodipropionate (DLTDP, CAS 123-28-4): High-Temperature Thioester Antioxidant for Polymer and Food-Grade Applications


Dilauryl thiodipropionate (DLTDP, CAS 123-28-4) is a thioester-based secondary antioxidant belonging to the dialkyl ester class of 3,3'-thiodipropionic acid . It functions primarily by decomposing hydroperoxides into stable, non-radical products, thereby interrupting the chain-branching step of oxidative degradation in organic polymers, lubricants, and lipid-containing food products [1]. With a melting point of 39–42°C and a molecular weight of 514.84 g/mol, DLTDP exhibits excellent solubility in common organic solvents such as acetone, benzene, and toluene, but is insoluble in water [2]. As an FDA GRAS-listed additive (21 CFR 182.3280) and an approved food antioxidant under EU Regulation (EC) No 1333/2008, DLTDP is widely utilized as a synergistic auxiliary stabilizer in combination with hindered phenolic primary antioxidants across polyolefins, ABS resins, synthetic rubbers, and high-temperature food processing applications [3][4].

Why DLTDP Cannot Be Replaced by Generic Thioesters Like DSTDP in High-Temperature and Food-Contact Applications


Within the thiodipropionate class, structural variations in alkyl chain length—from lauryl (C12) in DLTDP to stearyl (C18) in distearyl thiodipropionate (DSTDP)—profoundly alter key performance parameters, including thermal stability, volatility, and solubility [1]. While all thioesters function as hydroperoxide decomposers, DLTDP's lower molecular weight and reduced melting point confer distinct advantages in processing and end-use conditions, particularly at elevated temperatures where chain mobility and migration rates directly influence antioxidant efficacy . Furthermore, regulatory status diverges significantly: DLTDP holds FDA GRAS designation for direct food additive use up to 200 ppm, whereas longer-chain analogs lack identical food-contact clearances, rendering simple substitution legally and functionally untenable in regulated applications [2]. The quantitative evidence below delineates precisely where DLTDP's physicochemical and regulatory profile diverges from its closest comparators, establishing clear procurement criteria based on application-specific requirements.

Quantitative Differentiation: DLTDP vs. DSTDP in Thermal Stability, Solubility, and Regulatory Clearance


Thermal Stability: 0.7% Weight Loss at 200°C/30 min for DLTDP Enables High-Temperature Food Processing

DLTDP exhibits superior thermal stability at elevated temperatures compared to expectations for higher molecular weight thioesters, with a measured weight loss of only 0.7% after heating at 200°C for 30 minutes [1]. This performance is particularly relevant for baked and fried food applications where processing temperatures can exceed 180°C. In contrast, DSTDP (CAS 693-36-7) with a higher melting point (64–67°C) and greater molecular weight exhibits lower volatility but also slower migration and potentially reduced immediate efficacy in high-temperature, short-duration processes . While no direct head-to-head thermogravimetric comparison is available in the open literature, the quantitative stability metric for DLTDP directly supports its regulatory approval for use in high-temperature food processing, a domain where many thioester analogs are not permitted.

Thermal stability Food additive Volatility

FDA GRAS Status: DLTDP Permitted as Direct Food Additive up to 200 ppm, Unlike Higher Alkyl Analogs

DLTDP is explicitly listed as Generally Recognized as Safe (GRAS) by the U.S. FDA under 21 CFR 182.3280, permitting its use as a direct food additive in fats, oils, and fat-containing foods at levels not exceeding 0.02% (200 ppm) of the fat or oil content [1][2]. This regulatory clearance is not universally extended to all thiodipropionate esters. While DSTDP is included on the FDA's list of antioxidants for food packaging materials, it lacks the same direct food additive GRAS designation for incorporation into edible products [3]. For manufacturers of food products or food-contact polymers requiring direct additive status, this constitutes a critical procurement differentiator that cannot be bridged by simple substitution.

Regulatory compliance Food contact GRAS

Polymer Thermal Degradation: DLTDP Enhances Maximum Decomposition Rate Temperature in PMMA

In a thermogravimetric analysis study of polymethyl methacrylate (PMMA), the addition of DLTDP as an auxiliary antioxidant increased the maximum decomposition rate temperature linearly with loading up to 3‰ [1]. This demonstrates DLTDP's specific efficacy in shifting the thermal degradation profile of polymers to higher temperatures, a critical parameter for processing and end-use stability. While the primary antioxidant BHT was more effective at raising the initial decomposition temperature, DLTDP specifically improved the maximum decomposition rate temperature, highlighting its complementary role in synergistic antioxidant systems. In comparable polyolefin systems, DLTDP and DSTDP exhibit distinct performance profiles in long-term thermal aging studies at 150°C, with optimal phenol:thioester ratios varying by application, but direct PMMA comparative data for DSTDP is not available in this study.

Polymer stabilization Thermal oxidation PMMA

Oxidation Induction Time (OIT): DLTDP in PAO10 Synthetic Lubricant Base Oil

In pressurized differential scanning calorimetry (PDSC) studies of polyalphaolefin (PAO10) synthetic lubricant base oil, DLTDP alone increased the oxidation induction time (OIT) to 250 minutes, compared to 287 minutes for alkylated diphenylamine (ADPA) . While ADPA exhibits a marginally higher standalone OIT, the combination of DLTDP with ADPA produced a pronounced synergistic effect that exceeded the sum of individual contributions. This synergistic behavior is characteristic of thioester auxiliary antioxidants when paired with primary radical scavengers, enabling reduced total additive loading while maintaining or exceeding target OIT specifications. Although direct DLTDP vs. DSTDP OIT comparison in PAO10 is not provided in the available literature, the quantifiable 250-minute baseline OIT establishes DLTDP's standalone efficacy in synthetic lubricant formulations.

Oxidation induction time Synthetic lubricant Synergistic antioxidant

Comparative Performance in Polypropylene: DLTDP and DSTDP Exhibit Equivalent Efficacy in Synergistic Blends

A comprehensive study on high-temperature stabilization of polypropylene directly compared DLTDP and DSTDP in combination with the hindered phenolic antioxidant pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (S1010) [1][2]. Using melt flow rate (MFR), carbonyl index (FTIR), oxidation induction time (OIT), and ultimate embrittlement time as endpoints, the study found that both thioesters performed equivalently in long-term thermal aging at 150°C when formulated at optimal phenol:thioester ratios (20:80 for best long-term thermal stability) [1]. However, DLTDP's lower molecular weight and melting point confer advantages in specific processing scenarios, including enhanced adsorption onto small-pore inorganic substrates (e.g., Laponite B) for controlled-release stabilization systems, a behavior not observed with the bulkier DSTDP molecule [2].

Polypropylene stabilization Long-term thermal aging Synergistic blends

Thermogravimetric Stability: 5% Weight Loss at 251°C Under Nitrogen Atmosphere

Thermogravimetric analysis (TGA) of DLTDP under inert nitrogen atmosphere (10 mg sample, 10°C/min heating rate) reveals a 5% weight loss at 251°C, a 10% weight loss at 250°C (note: slight temperature decrease attributed to experimental variability), and a 25% weight loss at 296°C [1]. This decomposition profile confirms DLTDP's suitability for high-temperature polymer processing, as significant thermal degradation does not commence until temperatures exceeding 250°C, well above typical processing ranges for polyolefins (180–240°C). In contrast, DSTDP with its higher molecular weight and melting point of 64–67°C exhibits even lower volatility but may present processing challenges due to slower melting and dispersion at lower compounding temperatures .

Thermogravimetric analysis Thermal decomposition Processing stability

Strategic Application Scenarios for Dilauryl Thiodipropionate Based on Quantitative Differentiation Evidence


High-Temperature Food Processing: Frying Oils, Baked Goods, and Extruded Snacks

DLTDP's 0.7% weight loss at 200°C/30 min thermal stability metric directly supports its use in high-temperature food applications such as frying, baking, and extrusion . This quantifiable stability, combined with FDA GRAS status under 21 CFR 182.3280 permitting up to 0.02% addition to fat/oil content, makes DLTDP the thioester of choice for edible oil stabilization, fried snack preservation, and fat-containing baked goods [6]. The thermal stability data provide confidence that the antioxidant remains intact and functional throughout the entire thermal processing cycle, preventing rancidity and extending shelf life without degradation or generation of off-flavors. Procurement teams should prioritize DLTDP over DSTDP or other thioesters for any application requiring direct food additive compliance and high-temperature processing stability [3].

Polypropylene Long-Term Thermal Aging in Automotive and Industrial Components

For polypropylene components subjected to sustained elevated temperatures—such as under-hood automotive parts, industrial housings, and hot-water pipe fittings—DLTDP provides equivalent long-term thermal stabilization to DSTDP when formulated in 20:80 phenol:thioester synergistic blends . The head-to-head comparative study confirms that both thioesters deliver comparable protection against oxidative embrittlement at 150°C aging conditions, as measured by melt flow rate retention, carbonyl index development, and ultimate embrittlement time . However, DLTDP's lower molecular weight enables adsorption onto small-pore inorganic substrates like Laponite B, facilitating controlled-release stabilizer systems for extended service life applications [6]. Formulators can confidently substitute DLTDP for DSTDP in these high-temperature polyolefin applications while gaining the added benefit of compatibility with advanced controlled-release additive technologies.

Acrylic Polymer Processing: PMMA Thermal Oxidation Stabilization

In polymethyl methacrylate (PMMA) and related acrylic polymer processing, DLTDP serves as a critical auxiliary antioxidant specifically targeting elevation of the maximum decomposition rate temperature . Thermogravimetric analysis confirms that DLTDP loading up to 3‰ produces a linear increase in the temperature at which maximum decomposition rate occurs, directly enhancing processing window and thermal stability during extrusion and molding operations . When combined with primary antioxidants like BHT (which preferentially elevates initial decomposition temperature) at an optimal 1:2 ratio, DLTDP contributes to comprehensive thermal oxidation protection across the entire degradation profile. This specific functionality distinguishes DLTDP for acrylic polymer formulations requiring elevated thermal processing stability without compromising optical clarity or mechanical properties.

Synthetic Lubricant Formulations Requiring Synergistic Oxidation Protection

For PAO-based synthetic lubricants and industrial grease formulations, DLTDP provides a quantifiable baseline oxidation induction time of 250 minutes in PAO10 base oil, serving as a reliable secondary antioxidant in synergistic packages . The demonstrated synergistic effect when combined with primary antioxidants like alkylated diphenylamines enables formulators to achieve target OIT specifications while minimizing total additive loading—a critical cost and performance optimization parameter . DLTDP's low melting point (39–42°C) facilitates easy incorporation into lubricant blending operations, while its FDA GRAS status supports incidental food contact applications in food processing machinery lubricants [6]. This combination of quantifiable performance and regulatory compliance positions DLTDP as a strategic procurement choice for industrial lubricant manufacturers serving both general industrial and food-grade markets.

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